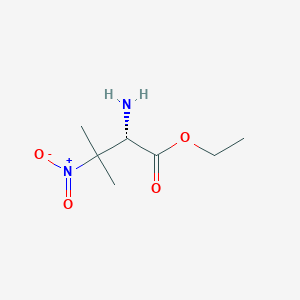

(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate

CAS No.:

Cat. No.: VC20363266

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O4 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | ethyl (2S)-2-amino-3-methyl-3-nitrobutanoate |

| Standard InChI | InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3/t5-/m1/s1 |

| Standard InChI Key | VRVIJVZNTASOJI-RXMQYKEDSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](C(C)(C)[N+](=O)[O-])N |

| Canonical SMILES | CCOC(=O)C(C(C)(C)[N+](=O)[O-])N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a four-carbon chain substituted with a methyl group and a nitro group at the third carbon. The ethyl ester moiety at the first carbon and the amino group at the second carbon create a multifunctional structure. The stereogenic center at the second carbon confers the (S)-configuration, which is critical for its enantioselective interactions in catalytic processes.

The IUPAC name, ethyl (2S)-2-amino-3-methyl-3-nitrobutanoate, reflects this arrangement. The nitro group () and amino group () introduce polarity and reactivity, while the ethyl ester () enhances solubility in organic solvents. The Standard InChIKey VRVIJVZNTASOJI-RXM uniquely identifies the compound’s stereochemistry and connectivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related nitro-containing esters, such as ethyl 3-(furan-2-yl)-2-nitroacrylate, reveal distinct proton environments. For example, the nitroacrylate proton appears as a singlet at 7.86 ppm in NMR, while the ethyl group’s methyl protons resonate as a triplet near 1.3 ppm . Such spectral signatures aid in verifying the compound’s purity and structural integrity during synthesis.

Synthesis and Optimization

Curtius Rearrangement

The Curtius rearrangement is a high-yield method for synthesizing (S)-ethyl 2-amino-3-methyl-3-nitrobutanoate. This reaction typically involves converting an acyl azide to an isocyanate intermediate, which subsequently rearranges to form the target compound. Optimizing reaction parameters—such as maintaining temperatures below 0°C during azide formation—prevents side reactions and improves scalability.

Condensation with Ethyl Nitroacetate

Alternative routes employ ethyl nitroacetate as a nitroalkylating agent. In a 2018 study, condensation reactions between ethyl nitroacetate and aldehydes produced nitroacrylates, which were reduced to amino esters using sodium borohydride . For example, reacting 4-methoxybenzaldehyde with ethyl nitroacetate under reflux yielded ethyl 3-(4-methoxyphenyl)-2-nitropropanoate (53% yield after chromatography) . Key steps included:

-

Acetal Formation: Aldehydes were treated with methanol and Dowex resin to form acetals.

-

Nitroacrylate Synthesis: Condensation with ethyl nitroacetate in acetic anhydride at elevated temperatures.

-

Reduction: Sodium borohydride in isopropanol reduced the nitro group to an amine .

Table 1: Synthesis Conditions for Selected Derivatives

| Compound | Aldehyde | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl 2-nitro-3-phenylpropanoate | Benzaldehyde | 160 | 35 |

| Ethyl 3-(4-methoxyphenyl)-2-nitropropanoate | 4-Methoxybenzaldehyde | 150 | 55 |

| Ethyl 3-(furan-2-yl)-2-nitroacrylate | Furfural | Reflux | 53 |

Reactivity and Mechanistic Insights

Nucleophilic and Electrophilic Pathways

The amino group’s nucleophilicity enables reactions with electrophiles such as acyl chlorides, forming amides. Conversely, the nitro group’s electron-withdrawing nature activates the α-hydrogen for deprotonation, facilitating Michael additions or alkylation. For instance, nitro groups in related compounds undergo reduction to amines using catalytic hydrogenation or borohydride reagents, as demonstrated in the synthesis of unnatural α-amino esters .

Stereochemical Influence

The (S)-configuration directs asymmetric induction in reactions. In cycloadditions, the chiral center biases the approach of dienophiles, yielding enantiomerically enriched products. This property is exploited in synthesizing β-lactams and other heterocycles with high enantiomeric excess.

Applications in Pharmaceutical and Synthetic Chemistry

Chiral Building Blocks

The compound serves as a precursor to non-proteinogenic amino acids, which are incorporated into peptidomimetics and enzyme inhibitors. For example, reducing the nitro group to an amine yields ethyl 2-amino-3-methylbutanoate, a scaffold for antiviral agents.

Asymmetric Catalysis

In palladium-catalyzed allylic alkylations, the compound’s chiral environment induces asymmetry, producing intermediates for antihypertensive drugs like ramipril.

Recent Advances and Future Directions

Recent studies focus on eco-friendly synthesis routes. A 2018 protocol achieved nitro reductions using aqueous sodium borohydride, minimizing solvent waste . Future research may explore photocatalytic nitro reductions or flow chemistry setups to enhance scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume